5-Methylthiophene-2-thiol
Overview
Description
5-Methylthiophene-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C5H6S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The presence of a methyl group at the 5-position and a thiol group at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
5-Methylthiophene-2-thiol is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their diverse pharmacological properties . The nature of the sulfur reagent makes an essential impact on reaction selectivity .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they can induce diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of various chemical compounds .
Biochemical Analysis
Biochemical Properties
5-Methylthiophene-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including this compound, have been shown to exhibit enzyme inhibition properties, particularly against kinases and proteases . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, thiophene derivatives have been reported to exhibit anti-inflammatory and anticancer properties by modulating specific signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, thiophene derivatives have been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under specific conditions, leading to altered biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, thiophene derivatives have been shown to possess a threshold effect, where a specific dosage range is required to achieve the desired biological activity . Beyond this range, the compound may induce toxic effects, highlighting the importance of dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation, leading to the formation of metabolites with distinct biological activities . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, thiophene derivatives have been shown to be transported across cell membranes via specific transporters, affecting their intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, thiophene derivatives have been observed to localize in the nucleus, mitochondria, and endoplasmic reticulum, influencing their activity in these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylthiophene-2-thiol can be synthesized through various methods. Another method involves the lithiation of 5-methylthiophene followed by thiolation using sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methylthiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the thiophene ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Substitution: Halogenated thiophenes.
Coupling: Biaryl compounds.
Scientific Research Applications
5-Methylthiophene-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of advanced materials such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-thiol: Lacks the methyl group at the 5-position.
5-Methylthiophene: Lacks the thiol group at the 2-position.
2-Methylthiophene-3-thiol: Has the thiol group at the 3-position instead of the 2-position
Uniqueness
5-Methylthiophene-2-thiol is unique due to the presence of both a methyl group and a thiol group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-methylthiophene-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c1-4-2-3-5(6)7-4/h2-3,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLZNZYAZTKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192784 | |
Record name | 2-Thiophenethiol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-28-3 | |
Record name | 2-Thiophenethiol, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenethiol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenethiol, 5-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-methylthiophene-2-thiol significant in the context of renewable resources?
A1: this compound stands out due to its origin: it can be synthesized from levulinic acid []. Levulinic acid is a platform chemical obtainable from cellulose, a major component of plant biomass. This connection to renewable biomass makes this compound a potentially sustainable alternative for various applications, aligning with the growing demand for environmentally friendly materials. The research highlights a novel approach to creating valuable thiophenic compounds from renewable feedstocks like cellulose [].
Q2: Could you elaborate on the synthesis process of this compound from levulinic acid?
A2: The synthesis involves a tandem thionation reaction using Lawesson's reagent []. This process doesn't directly yield this compound. Levulinic acid is first converted into a series of thiophenone intermediates. These intermediates then undergo further thionation, ultimately leading to the formation of this compound as the final product with an impressive 78% yield [].
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